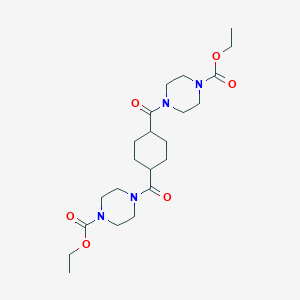
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate), also known as C16H30N4O6, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting key enzymes involved in various biological processes. For example, it has been reported to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) has several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to increase the levels of antioxidants such as glutathione, which helps to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) in lab experiments is its high purity. The synthesis method yields a product with a purity of over 98%, which makes it suitable for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate). One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of the compound and its effects on cognitive function.
Another area of interest is the development of new synthesis methods for Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) that can improve its solubility and yield. This could make the compound more suitable for use in various experiments and potentially lead to the development of new therapeutic applications.
In conclusion, Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.
Synthesis Methods
The synthesis of Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) involves the reaction of diethyl malonate with 1,4-cyclohexanedione followed by the condensation of the resulting product with piperazine-1-carboxylic acid. The final product is obtained after purification using column chromatography. This method has been reported to yield a high purity product with good yield.
Scientific Research Applications
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) has been extensively studied for its potential therapeutic applications. It has been reported to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C22H36N4O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 4-[4-(4-ethoxycarbonylpiperazine-1-carbonyl)cyclohexanecarbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H36N4O6/c1-3-31-21(29)25-13-9-23(10-14-25)19(27)17-5-7-18(8-6-17)20(28)24-11-15-26(16-12-24)22(30)32-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
LEIMRLYLUFRUDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[3-(4-morpholinyl)propyl]-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B261387.png)

![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)


![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)
